molecular formula C12H11NO2 B2763255 1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde CAS No. 74598-91-7

1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Cat. No.: B2763255
CAS No.: 74598-91-7
M. Wt: 201.225
InChI Key: LRGLELFEWOLHAD-UHFFFAOYSA-N
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Description

1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde typically involves the acylation of quinoline derivatives. One common method includes the reaction of 2-oxo-1,2-dihydroquinoline with ethylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as sodium ethoxide to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as phase-transfer catalysis (PTC) and green chemistry approaches are employed to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule in medicinal chemistry.

Comparison with Similar Compounds

  • 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
  • 2-Oxo-1,2-dihydroquinoline-3-carboxamides
  • 4-Hydroxy-2-quinolones

Comparison: 1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is unique due to its ethyl group at the 1-position, which can influence its reactivity and biological activity. Compared to 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, the ethyl group may provide different steric and electronic effects, potentially leading to variations in enzyme inhibition potency and selectivity .

Properties

IUPAC Name

1-ethyl-2-oxoquinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-13-11-6-4-3-5-9(11)7-10(8-14)12(13)15/h3-8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGLELFEWOLHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C=C(C1=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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